molecular formula C4H5N3O2 B1585078 4,6(1H,5H)-Pyrimidinedione, 2-amino- CAS No. 4425-67-6

4,6(1H,5H)-Pyrimidinedione, 2-amino-

Cat. No. B1585078
CAS RN: 4425-67-6
M. Wt: 127.1 g/mol
InChI Key: BTYNVOQLMBUUMS-UHFFFAOYSA-N
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Description

4,6(1H,5H)-Pyrimidinedione, 2-amino- is an organic compound with a molecular formula of C5H6N2O2. It is a white crystalline solid that is soluble in water and organic solvents. It is a versatile compound that can be used in a variety of synthetic processes, including the synthesis of pharmaceuticals, agricultural chemicals, and other organic compounds. In addition, it has been used in scientific research applications, such as in the synthesis of peptides and nucleic acids.

Mechanism Of Action

The mechanism of action of 4,6(1H,5H)-Pyrimidinedione, 2-amino- is not well understood. However, it is believed to involve the formation of a covalent bond between the nitrogen atoms of the pyrimidinedione ring and the amino group of the amino acid. This covalent bond then allows the amino acid to be incorporated into the pyrimidinedione ring, forming a stable complex.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4,6(1H,5H)-Pyrimidinedione, 2-amino- are not well understood. However, it has been suggested that it may be involved in the regulation of gene expression and the metabolism of amino acids. It has also been suggested that it may be involved in the regulation of cell growth and differentiation.

Advantages And Limitations For Lab Experiments

The advantages of using 4,6(1H,5H)-Pyrimidinedione, 2-amino- in laboratory experiments include its low cost, ease of synthesis, and versatility. It can be used in a variety of synthetic processes, and it is relatively easy to synthesize in high yields. Additionally, it is relatively non-toxic and has a low environmental impact.
However, there are some limitations to using 4,6(1H,5H)-Pyrimidinedione, 2-amino- in laboratory experiments. For example, it is not very soluble in water, so it may not be suitable for use in aqueous solutions. Additionally, its mechanism of action is not well understood, so it may be difficult to predict its effects in certain applications.

Future Directions

The potential future directions for 4,6(1H,5H)-Pyrimidinedione, 2-amino- include further research into its mechanism of action and its biochemical and physiological effects. Additionally, further research into its use as a synthetic intermediate in the synthesis of pharmaceuticals, agricultural chemicals, and other organic compounds could be conducted. Finally, further research into its use as a catalyst in organic synthesis could be conducted.

Scientific Research Applications

4,6(1H,5H)-Pyrimidinedione, 2-amino- has a variety of applications in scientific research. It has been used in the synthesis of peptides, nucleic acids, and other organic compounds. It has also been used in the synthesis of pharmaceuticals, agricultural chemicals, and other organic compounds. In addition, it has been used in the synthesis of metal complexes, such as those containing cobalt and nickel.

properties

IUPAC Name

2-amino-1H-pyrimidine-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c5-4-6-2(8)1-3(9)7-4/h1H2,(H3,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTYNVOQLMBUUMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Malonylguanidine

CAS RN

4425-67-6
Record name 2-Amino-4,6(1H,5H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4425-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Malonylguanidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227875
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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